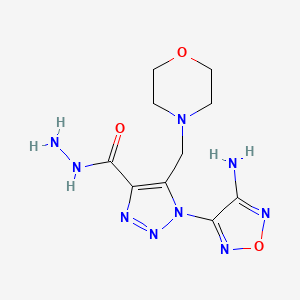
2-Quinolinecarboxylic acid, 1-oxide
Übersicht
Beschreibung
2-Quinolinecarboxylic acid, 1-oxide, also known as 2-carboxyquinoline 1-oxide or 2-carboxyquinoline N-oxide, is a chemical compound with the molecular formula C10H7NO3 . It is also referred to as quinoline-2-carboxylic acid .
Synthesis Analysis
The synthesis of 2-Quinolinecarboxylic acid, 1-oxide has been reported in various studies. For instance, a study reported the sonochemical synthesis of a new lead (II) coordination polymer with 2-Quinoline Carboxylate Ligand . The synthesis was carried out via heat gradient and sonochemical methods .Molecular Structure Analysis
The molecular structure of 2-Quinolinecarboxylic acid, 1-oxide consists of 10 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The average mass of the molecule is 189.167 Da and the monoisotopic mass is 189.042587 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Quinolinecarboxylic acid, 1-oxide include a molecular weight of 189.17 . The compound has a melting point of 171 °C (decomposition), a predicted boiling point of 413.4±37.0 °C, and a predicted density of 1.35±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Oxorhenium(V) complexes incorporating quinoline and isoquinoline carboxylic acid derivatives have been synthesized and characterized. These compounds demonstrated catalytic competency in the epoxidation of cyclooctene, revealing a relationship between the complex structure and catalytic efficiency (Machura et al., 2013).
Organic Synthesis
Silica sulfuric acid and NaNO2 have been used to oxidize 1,2-dihydroquinolines to their corresponding quinoline derivatives under mild conditions, yielding excellent outcomes. This method highlights the effectiveness of using specific oxidizing agents for the aromatization of quinolines (Niknam et al., 2007).
Environmental Studies
The reactivity and transformation of antibacterial N-oxides in the presence of manganese oxide were investigated, showing high reactivity towards MnO2 for compounds like quinoline N-oxide. This study provides insights into the potential environmental fate of N-oxide compounds (Zhang & Huang, 2005).
Therapeutic Research
A natural quinoline alkaloid, isolated from a deep-sea-derived fungus, was synthesized and evaluated for its neuroprotective properties in a Parkinson's disease model. This compound ameliorated dopaminergic neurodegeneration, suggesting its potential as a therapeutic candidate for Parkinson's disease treatment (Lee et al., 2022).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-oxidoquinolin-1-ium-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10(13)9-6-5-7-3-1-2-4-8(7)11(9)14/h1-6H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGGDJBSADVXFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=[N+]2[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480777 | |
| Record name | 2-Quinolinecarboxylic acid, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Quinolinecarboxylic acid, 1-oxide | |
CAS RN |
3297-64-1 | |
| Record name | 2-Quinolinecarboxylic acid, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[(4-Methylphenyl)sulfonyl]isoindoline](/img/structure/B3051252.png)




![3,5,7,10,12-Pentaoxatricyclo[6.4.0.02,6]dodecan-9-ylmethyl acetate](/img/structure/B3051259.png)
![1,3,4,5-Tetrahydrothiopyrano[4,3-b]indol-8-amine](/img/structure/B3051262.png)

